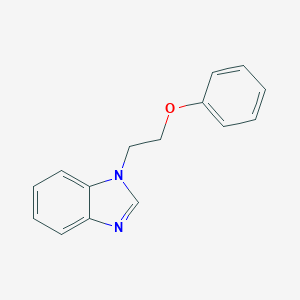![molecular formula C15H15ClN2O3 B352177 2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide CAS No. 13793-25-4](/img/structure/B352177.png)
2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide” is a complex organic molecule. It contains a chlorinated phenoxy group, which is common in certain types of herbicides . The furan ring and the hydrazide group suggest that this compound might have interesting reactivity or biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques could provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorinated phenoxy group, the furan ring, and the hydrazide group . These functional groups could participate in a variety of chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the chlorinated phenoxy group could make the compound relatively polar, affecting its solubility in different solvents.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on furan compounds and their derivatives highlights their versatility in organic synthesis. Mao and Mathey (2011) demonstrated the conversion of furans into phosphinines, showcasing the potential of furan derivatives in synthesizing complex organic molecules with potential applications in catalysis and material science (Mao & Mathey, 2011). This research suggests that derivatives of furan, such as the compound , may be useful in synthesizing novel organic materials with unique properties.
Antimicrobial and Biological Activities
Compounds structurally related to the mentioned chemical have been investigated for their biological activities. Varshney, Husain, and Parcha (2014) synthesized and characterized a series of compounds similar in structure, which exhibited promising antibacterial and anthelmintic activities (Varshney, Husain, & Parcha, 2014). This suggests the potential for the compound to be explored for antimicrobial properties.
Material Science and Dye-Sensitized Solar Cells
In the context of materials science, derivatives of furan have been utilized in dye-sensitized solar cells (DSSCs). Kim et al. (2011) explored phenothiazine derivatives with furan linkers, demonstrating their effectiveness in improving the efficiency of DSSCs (Kim et al., 2011). This research indicates that furan derivatives, similar to the compound , could have applications in renewable energy technologies.
Environmental Applications
Research by Chhaya and Gupte (2013) on the bioremediation potential of laccase enzymes against Bisphenol A suggests that furan derivatives might play a role in environmental remediation efforts, particularly in the degradation of persistent organic pollutants (Chhaya & Gupte, 2013).
Future Directions
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-furan-2-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-10-8-12(16)5-6-14(10)21-11(2)15(19)18-17-9-13-4-3-7-20-13/h3-9,11H,1-2H3,(H,18,19)/b17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRJPXLYQNSGBP-RQZCQDPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)
![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)
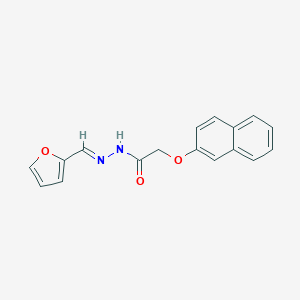
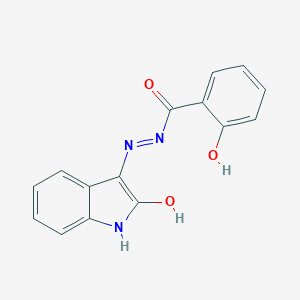
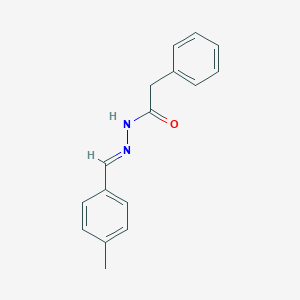
![1-[(2-Chlorophenyl)methyl]benzimidazole](/img/structure/B352159.png)
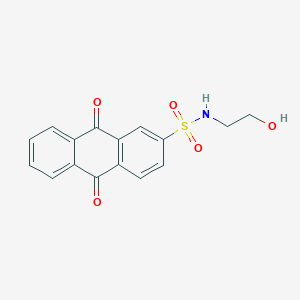
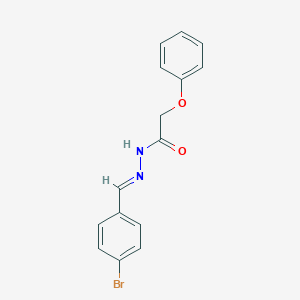
![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B352174.png)
![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)
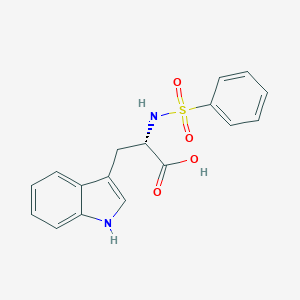
![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B352184.png)
![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)
